molecular formula C14H12N4OS B11072333 5-phenyl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione

5-phenyl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11072333
M. Wt: 284.34 g/mol
InChI Key: IAYMTTZXZACOAB-UHFFFAOYSA-N
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Description

5-PHENYL-3-[(2-PYRIDYLAMINO)METHYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a phenyl group, a pyridylamino group, and an oxadiazole ring with a thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-PHENYL-3-[(2-PYRIDYLAMINO)METHYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-PHENYL-3-[(2-PYRIDYLAMINO)METHYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 5-PHENYL-3-[(2-PYRIDYLAMINO)METHYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The oxadiazole ring and thione moiety may play a crucial role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-PHENYL-3-[(2-PYRIDYLAMINO)METHYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE is unique due to the combination of its phenyl, pyridylamino, and oxadiazole-thione moieties. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

5-phenyl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C14H12N4OS/c20-14-18(10-16-12-8-4-5-9-15-12)17-13(19-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)

InChI Key

IAYMTTZXZACOAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC=CC=N3

Origin of Product

United States

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